molecular formula C13H11NO2 B1505256 Methyl 3-phenylpyridine-4-carboxylate CAS No. 850162-87-7

Methyl 3-phenylpyridine-4-carboxylate

Cat. No. B1505256
CAS RN: 850162-87-7
M. Wt: 213.23 g/mol
InChI Key: KYTMHPFNGAMHPC-UHFFFAOYSA-N
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Description

Methyl 3-phenylpyridine-4-carboxylate, also known as MPPC, is a chemical compound that belongs to the class of pyridine carboxylates. It is widely used in scientific research due to its unique properties and versatile applications.

Mechanism of Action

The mechanism of action of Methyl 3-phenylpyridine-4-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylate group. This compound can also act as a ligand, forming coordination complexes with metal ions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

Methyl 3-phenylpyridine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to air and moisture, which can lead to degradation.

Future Directions

There are several future directions for research on Methyl 3-phenylpyridine-4-carboxylate. One area of research could be the synthesis of new pyridine-based ligands using this compound as a precursor. These ligands could have applications in catalysis, organic synthesis, and medicinal chemistry. Another area of research could be the development of new fluorescent dyes using this compound as a starting material. These dyes could have applications in biological imaging and detection. Finally, more research could be done on the biochemical and physiological effects of this compound to better understand its potential as a therapeutic agent.

Scientific Research Applications

Methyl 3-phenylpyridine-4-carboxylate is widely used in scientific research as a precursor for the synthesis of various compounds. It is used in the synthesis of pyridine-based ligands, which have applications in catalysis, organic synthesis, and medicinal chemistry. This compound is also used in the synthesis of fluorescent dyes, which have applications in biological imaging and detection.

properties

IUPAC Name

methyl 3-phenylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTMHPFNGAMHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704534
Record name Methyl 3-phenylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850162-87-7
Record name Methyl 3-phenylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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